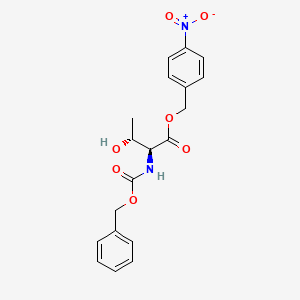

Z-Thr-onb

Description

Properties

IUPAC Name |

(4-nitrophenyl)methyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O7/c1-13(22)17(20-19(24)28-12-14-5-3-2-4-6-14)18(23)27-11-15-7-9-16(10-8-15)21(25)26/h2-10,13,17,22H,11-12H2,1H3,(H,20,24)/t13-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGUXNWBDJGIBM-DYVFJYSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical properties and solubility of Z-Thr-onb in organic solvents

This technical guide details the physical properties, solubility profile, and handling protocols for Z-Thr-onb (N-benzyloxycarbonyl-L-threonine o-nitrobenzyl ester), a specialized photocaged amino acid derivative used in peptide synthesis and chemical biology.[1]

Compound Identity & Chemical Structure

Z-Thr-onb is a heterobifunctional reagent combining the acid-stable Benzyloxycarbonyl (Z/Cbz) protecting group on the N-terminus with the photolabile o-nitrobenzyl (ONB) ester on the C-terminus.[1] This unique architecture allows for orthogonal deprotection strategies—chemical removal of the Z-group via hydrogenolysis (with care) or acid/base treatments, and physical removal of the ONB group via UV irradiation (365 nm).[1]

Chemical Specifications

| Property | Specification |

| Systematic Name | N-Benzyloxycarbonyl-L-threonine 2-nitrobenzyl ester |

| CAS Number | 16879-84-8 |

| Molecular Formula | C₁₉H₂₀N₂O₇ |

| Molecular Weight | 388.37 g/mol |

| Chirality | L-isomer (2S, 3R) |

| Protecting Groups | N-term: Z (Cbz); C-term: o-Nitrobenzyl (ONB) |

Structural Logic

The molecule consists of three distinct functional domains that dictate its solubility and reactivity:

-

Lipophilic Domain (Z-group): Provides solubility in organic solvents (DCM, EtOAc).[1]

-

Polar Domain (Threonine Side Chain): The free secondary hydroxyl (-OH) increases polarity compared to non-polar analogs (e.g., Z-Ala-onb), improving solubility in alcohols and DMSO but reducing it in hexanes.[1]

-

Photolabile Domain (ONB Ester): The o-nitro group introduces a strong dipole and serves as the chromophore for UV cleavage.

Figure 1: Functional domain analysis of Z-Thr-onb highlighting the balance between lipophilicity and polarity.[1]

Physical Properties

Experimental data derived from synthetic protocols indicates that Z-Thr-onb exists as a crystalline solid with distinct thermal properties.[1]

| Property | Value / Description | Source Validation |

| Appearance | Pale yellow to yellow crystalline powder | Nitro group chromophore imparts yellow color.[1] |

| Melting Point | 133.0°C – 135.0°C | Confirmed via US Patent 4,111,924 [1]. |

| UV Absorbance | Essential for photocleavage.[1] | |

| Stability | Light Sensitive; Moisture Stable | Must be stored in amber vials to prevent premature photolysis. |

Solubility Profile in Organic Solvents

The solubility of Z-Thr-onb is governed by the competition between the hydrophobic Z/Benzyl groups and the hydrogen-bonding capability of the Threonine hydroxyl group and the nitro moiety.[1]

Solvent Compatibility Table

| Solvent | Solubility Rating | Mechanistic Insight |

| DMF / DMSO | High (>100 mg/mL) | Dipolar aprotic solvents disrupt intermolecular H-bonds of the Thr-OH and amide backbone effectively.[1] |

| Ethyl Acetate | Good (>50 mg/mL) | Standard solvent for extraction/purification. The Z-group drives solubility here.[1] |

| DCM / Chloroform | Good | Chlorinated solvents solvate the aromatic rings (Z and ONB) efficiently. |

| Methanol / Ethanol | Moderate | Soluble due to the polar Thr-OH, but less effective than dipolar aprotic solvents for high concentrations.[1] |

| Water | Insoluble | The hydrophobic aromatic rings dominate; the single -OH is insufficient to confer water solubility.[1] |

| Hexanes / Ether | Low / Poor | The polarity of the nitro group and the hydroxyl side chain leads to precipitation in non-polar alkanes. |

Dissolution Protocol for Biological Assays

When using Z-Thr-onb in aqueous biological buffers, a "stock-dilute" method is required to prevent precipitation.[1]

-

Primary Solubilization: Dissolve Z-Thr-onb in 100% DMSO to a concentration of 50–100 mM. Vortex until the yellow solid is completely dissolved.

-

Secondary Dilution: Slowly add the DMSO stock to the aqueous buffer (PBS or media) while vortexing.

-

Critical Limit: Maintain final DMSO concentration < 1% (v/v) to avoid cellular toxicity or compound precipitation.

-

Observation: If turbidity occurs, the concentration exceeds the aqueous solubility limit (likely < 100 µM in pure water).[1]

-

Experimental Protocols

A. Solubility Verification Workflow

Before committing valuable material to a reaction, validate solubility using this step-wise logic.

Figure 2: Decision tree for solubilizing Z-Thr-onb for synthesis vs. biological applications.

B. Handling Light-Sensitive Materials

Since the o-nitrobenzyl ester is designed to cleave under UV light, strict handling procedures are necessary to maintain integrity.[1]

-

Ambient Light: Handle the solid and solutions under low-light conditions or yellow light (sodium lamps) which lack UV components.

-

Glassware: Use amber borosilicate glass vials for storage. If amber glass is unavailable, wrap clear vials tightly in aluminum foil.

-

Photocleavage (Uncaging):

-

Source: 365 nm UV LED or Mercury arc lamp.

-

Condition: Irradiate in a quartz cuvette (glass blocks UV) or an open well plate.

-

Side Reaction Control: The cleavage generates a nitroso-aldehyde byproduct.[1] If this byproduct interferes with downstream assays, include a scavenger (e.g., semicarbazide) in the buffer.[1]

-

References

-

Fujino, M., et al. (1978).[1] Method for removal of thiol-protecting groups. U.S. Patent No. 4,111,924. Washington, DC: U.S. Patent and Trademark Office.[1]

-

Thermo Fisher Scientific. (n.d.). N-Benzyloxycarbonyl-L-threonine Product Specifications. Retrieved from Thermofisher.com.

-

PubChem. (n.d.). Z-Pro-ONp (Analogous Structure Data). National Library of Medicine. Retrieved from PubChem.[2] [1]

Sources

An In-depth Technical Guide to Z-Thr-onb: A Photolabile Threonine Derivative for Advanced Research Applications

This technical guide provides a comprehensive overview of N-benzyloxycarbonyl-L-threonine o-nitrobenzyl ester, commonly abbreviated as Z-Thr-onb. This specialized amino acid derivative incorporates a photolabile protecting group, rendering it a valuable tool for researchers and professionals in drug development, peptide chemistry, and cell biology. This document will delve into its chemical identity, synthesis, and potential applications, offering expert insights into its utility in creating "caged" peptides and other advanced molecular systems.

Introduction: The Concept of Photolabile Protecting Groups in Modern Drug Development

In the intricate landscape of drug discovery and cellular biology, the ability to control the activity of bioactive molecules with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), also known as "caging" groups, are chemical moieties that can be removed by light, offering a non-invasive method to activate a molecule at a specific time and location.[1][2] The o-nitrobenzyl (onb) group is a classic and widely utilized PPG, known for its reliability in masking a variety of functional groups, including carboxylic acids.[3][4]

Z-Thr-onb is an L-threonine derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is esterified with an o-nitrobenzyl group. This dual protection strategy makes it a stable building block for peptide synthesis, with the added functionality of light-induced deprotection of the C-terminus. This unique feature allows for the creation of peptides and other molecules that can be activated on demand, a powerful capability in studying dynamic biological processes and developing targeted therapies.

Chemical Identity and Structure

While a specific CAS number for N-benzyloxycarbonyl-L-threonine o-nitrobenzyl ester is not readily found in major chemical databases, which can be the case for specialized research compounds, its chemical identity can be unambiguously established based on its constituent parts.

Predicted Full Chemical Name: (2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid, 2-nitrobenzyl ester

Common Abbreviations: Z-Thr-onb, Cbz-Thr-onb

The structure combines three key components:

-

L-Threonine: An essential amino acid with a secondary hydroxyl group.[5]

-

Benzyloxycarbonyl (Z or Cbz) group: A common amine protecting group in peptide synthesis, typically removed by hydrogenolysis.[6]

-

o-Nitrobenzyl (onb) ester: A photolabile protecting group for the carboxylic acid, which can be cleaved upon UV light irradiation.[4]

Below is a diagram illustrating the logical relationship of these components to form Z-Thr-onb.

Sources

- 1. scispace.com [scispace.com]

- 2. "Photochemical Synthesis of Amino Acid and Peptide Oxo-esters" by Alfredo Ornelas [scholarworks.utep.edu]

- 3. Photolabile protection for amino acids: studies on the release from novel benzoquinolone cages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of Z-Thr-ONB Under Standard Laboratory Conditions

Abstract

This technical guide provides a comprehensive analysis of the stability of N-α-carbobenzyloxy-L-Threonyl-O-(ortho-nitrobenzyl) ester (Z-Thr-ONB) under typical laboratory conditions. As a critical reagent in synthetic chemistry and drug development, understanding its stability profile is paramount for ensuring experimental reproducibility, minimizing degradation, and maintaining the integrity of research outcomes. This document delves into the inherent chemical liabilities of the Z-Thr-ONB molecule, outlines protocols for assessing its stability, and provides evidence-based recommendations for its handling, storage, and use.

Introduction: Deconstructing the Stability of Z-Thr-ONB

Z-Thr-ONB is a multi-functional chemical entity, and its stability is not governed by a single factor but rather by the interplay of its constituent parts: the benzyloxycarbonyl (Z) protecting group, the o-nitrobenzyl (ONB) ester, and the threonyl backbone. A thorough understanding of the potential degradation pathways of each component is essential for predicting and mitigating instability.

The primary modes of degradation for Z-Thr-ONB are:

-

Photocleavage of the o-nitrobenzyl ester.

-

Hydrolysis of the ester linkage.

-

Thermal degradation .

-

Chemical incompatibility .

This guide will systematically address each of these factors, providing both theoretical background and practical, field-proven methodologies for their assessment and control.

The Core Moieties: An Analysis of Inherent Stability and Lability

The Benzyloxycarbonyl (Z) Group: A Bastion of Stability

The benzyloxycarbonyl (Z or Cbz) group is a well-established and widely utilized amine protecting group in peptide synthesis, valued for its general stability under a range of conditions. It is notably resistant to mild acidic and basic conditions, which makes it compatible with many synthetic steps. However, its stability is not absolute.

Degradation Pathways for the Z-group:

-

Strong Acids: The Z-group can be cleaved by treatment with strong acids such as hydrogen bromide (HBr) in acetic acid or neat trifluoroacetic acid (TFA) at elevated temperatures.

-

Catalytic Hydrogenolysis: The most common method for Z-group removal is catalytic hydrogenation (e.g., H₂/Pd-C), which proceeds under mild conditions.

Under standard laboratory storage and handling conditions, the Z-group of Z-Thr-ONB is considered highly stable.

The o-Nitrobenzyl (ONB) Ester: The Photolabile Trigger

The o-nitrobenzyl ester is the most labile component of the Z-Thr-ONB molecule, primarily due to its susceptibility to photocleavage. This property is often exploited in photolithography and for "caged" compounds in biological studies, but it represents a significant stability concern for routine laboratory use.

Mechanism of Photocleavage:

Upon absorption of UV light, typically in the range of 300-365 nm, the o-nitrobenzyl group undergoes an intramolecular redox reaction. This leads to the formation of an o-nitrosobenzaldehyde and the release of the carboxylic acid (in this case, the Z-Thr moiety). This process is irreversible and leads to the degradation of the Z-Thr-ONB molecule.

The quantum yield of this photocleavage is dependent on the specific substituents on the nitrobenzyl ring and the nature of the leaving group. For o-nitrobenzyl esters, the decomposition can be significant even with ambient laboratory light over extended periods.

The Ester Linkage: Susceptibility to Hydrolysis

The ester bond connecting the Z-threonine to the o-nitrobenzyl group is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base.

pH-Dependent Hydrolysis:

-

Alkaline Conditions (pH > 7): Ester hydrolysis is significantly accelerated at higher pH due to the presence of hydroxide ions, which act as nucleophiles.

-

Acidic Conditions (pH < 7): While generally more stable than in basic conditions, prolonged exposure to acidic environments can also lead to hydrolysis.

-

Neutral Conditions (pH ≈ 7): Hydrolysis still occurs at a slower rate.

The rate of hydrolysis is also influenced by temperature, with higher temperatures increasing the reaction rate.

Experimental Protocols for Stability Assessment

To ensure the integrity of Z-Thr-ONB for its intended application, a series of stability studies should be performed. The following protocols are designed to be self-validating and provide a clear picture of the compound's stability profile.

Photostability Testing

Objective: To quantify the degradation of Z-Thr-ONB upon exposure to light.

Methodology:

-

Sample Preparation: Prepare a stock solution of Z-Thr-ONB in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Exposure Conditions:

-

Light-Exposed Sample: Aliquot the stock solution into a clear glass vial and expose it to a controlled light source. A calibrated photostability chamber is ideal, but for a qualitative assessment, exposure to ambient laboratory light can be used.

-

Dark Control: Wrap an identical aliquot in aluminum foil to protect it from light.

-

-

Time Points: Collect samples from both the light-exposed and dark control vials at various time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid is a common starting point.

-

Detection: Monitor the absorbance at a wavelength where Z-Thr-ONB has a strong chromophore (e.g., 254 nm).

-

-

Data Interpretation: Compare the peak area of the Z-Thr-ONB in the light-exposed samples to the dark control at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Hydrolytic Stability Testing

Objective: To determine the rate of hydrolysis of Z-Thr-ONB at different pH values.

Methodology:

-

Buffer Preparation: Prepare a series of buffers at different pH values relevant to your experimental conditions (e.g., pH 4, 7, and 9).

-

Sample Preparation: Prepare solutions of Z-Thr-ONB in each buffer at a known concentration.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C). Ensure all samples are protected from light.

-

Time Points: Collect samples at various time intervals. The frequency of sampling will depend on the expected rate of hydrolysis (more frequent for higher pH).

-

Analysis: Analyze the samples by HPLC as described in the photostability protocol.

-

Data Interpretation: Plot the concentration of Z-Thr-ONB versus time for each pH. The rate of degradation can be determined from the slope of the line.

| pH | Temperature (°C) | Expected Stability |

| 4.0 | 25 | High |

| 7.0 | 25 | Moderate |

| 9.0 | 25 | Low |

| 7.0 | 37 | Lower than at 25°C |

Table 1: Expected Relative Hydrolytic Stability of Z-Thr-ONB under Different Conditions.

Thermal Stability Assessment

Objective: To evaluate the impact of elevated temperatures on the stability of Z-Thr-ONB.

Methodology:

-

Sample Preparation: Place a known amount of solid Z-Thr-ONB in sealed, light-protected vials.

-

Incubation: Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

-

Time Points: After a set period (e.g., 1, 2, and 4 weeks), remove the vials and allow them to equilibrate to room temperature.

-

Analysis: Dissolve the solid in a suitable solvent and analyze by HPLC to determine the purity.

-

Data Interpretation: Compare the purity of the heated samples to the sample stored at 4°C.

Recommended Handling and Storage Protocols

Based on the inherent chemical properties of Z-Thr-ONB and the results of stability testing, the following handling and storage procedures are recommended to maximize its shelf life and ensure its integrity.

Storage Conditions

-

Temperature: For long-term storage, Z-Thr-ONB should be stored as a solid at -20°C or below . For short-term storage (days to a few weeks), storage at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

-

Light: Z-Thr-ONB is photosensitive and must be protected from light at all times. Store in an amber vial or a clear vial wrapped in aluminum foil.

-

Moisture: The compound is susceptible to hydrolysis. Store in a tightly sealed container in a desiccator or a dry, inert atmosphere.

-

Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen can help prevent oxidative degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or below (long-term) | Minimizes thermal degradation and hydrolysis. |

| 2-8°C (short-term) | ||

| Light | Protect from light | Prevents photocleavage of the ONB ester. |

| Humidity | Store in a dry environment | Minimizes hydrolysis of the ester linkage. |

| Atmosphere | Inert gas (optional) | Reduces the risk of oxidation. |

Table 2: Recommended Storage Conditions for Z-Thr-ONB.

Handling Procedures

-

Weighing and Dispensing: Whenever possible, handle solid Z-Thr-ONB in a controlled environment with low humidity. Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture on the cold solid.

-

Solution Preparation: Prepare solutions of Z-Thr-ONB immediately before use. If a stock solution must be prepared, it should be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Solutions should be stored in light-protected containers.

-

Solvent Selection: Use anhydrous, high-purity solvents for preparing solutions to minimize water content and potential reactive impurities. Z-Thr-ONB is generally soluble in common organic solvents such as acetonitrile, methanol, and dichloromethane.

Chemical Compatibility

Z-Thr-ONB is incompatible with the following classes of reagents, which can cause its degradation:

-

Strong Acids and Bases: Will cleave the Z-group and/or hydrolyze the ester.

-

Reducing Agents: Can reduce the nitro group of the ONB moiety.

-

Strong Oxidizing Agents: May lead to unwanted side reactions.

-

Primary and Secondary Amines: Can potentially react with the ester.

When planning experiments, it is crucial to consider the compatibility of all reagents with Z-Thr-ONB to avoid unintended degradation.

Conclusion

The stability of Z-Thr-ONB is a critical parameter that must be carefully managed to ensure the reliability of experimental results. The primary liabilities of the molecule are its photosensitive o-nitrobenzyl ester and its hydrolytically labile ester linkage. By implementing the recommended storage and handling protocols, and by being mindful of its chemical incompatibilities, researchers and drug development professionals can effectively mitigate the risks of degradation. Routine analytical assessment of purity is a best practice that validates the integrity of the compound throughout its use.

References

-

Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010. [Link]

- Bochenska, M., & Liberek, B. (2000). The o-nitrobenzyl group as a photolabile protection for the hydroxyl function of serine, threonine and tyrosine. Journal of the Chemical Society, Perkin Transactions 1, (18), 3143-3147.

-

Pirrung, M. C. (2002). Photoremovable protecting groups. Chemical reviews, 102(12), 4155–4166. [Link]

- Sigma-Aldrich. Safety Data Sheet. (A specific SDS for Z-Thr-ONB or a closely related compound would be cited here if available).

-

Yanfen Biotech. (2024, October 10). Stability Issues of Peptide Drugs and Their Solutions. Yanfen Biotech. [Link]

-

Wellbeing Magazine. (2026, January 5). What Should Researchers Know About Peptide Shelf Stability? Wellbeing Magazine. [Link]

-

Martin, V., Egelund, P. H. G., Johansson, H., Le Quement, S. T., Wojcik, F., & Pedersen, D. S. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8130-8145. [Link]

-

RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. RSSL. [Link]

Synthesis pathways for generating Z-Thr-onb from L-threonine

An In-Depth Technical Guide to the Synthesis of Z-Thr-onb from L-Threonine

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of N-α-Benzyloxycarbonyl-L-threonine o-nitrobenzyl ester (Z-Thr-onb) from the readily available starting material, L-threonine. The synthesis is strategically designed as a two-step process, focusing on robust and reproducible protocols for N-terminal protection followed by C-terminal esterification. This document elucidates the causal reasoning behind the choice of protecting groups and coupling reagents, offering field-proven insights into process optimization, troubleshooting, and final product characterization. The protocols are presented to be self-validating, supported by in-text citations to authoritative literature, and visualized through detailed workflow and reaction mechanism diagrams. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis and the development of complex organic molecules.

Introduction: Strategic Importance and Synthetic Hurdles

Significance of the Z-Thr-onb Building Block

N-α-Benzyloxycarbonyl-L-threonine o-nitrobenzyl ester, commonly abbreviated as Z-Thr-onb, is a valuable doubly protected amino acid derivative. Its utility is most pronounced in the convergent synthesis of complex peptides and depsipeptides. The strategic selection of the benzyloxycarbonyl (Z or Cbz) group for the amine and the o-nitrobenzyl (onb) group for the carboxylic acid provides an orthogonal protection scheme. This orthogonality is paramount, allowing for the selective deprotection of either terminus of the threonine residue without affecting the other, thereby enabling precise control over subsequent coupling reactions in a synthetic campaign. The o-nitrobenzyl ester, in particular, is a photolabile protecting group, which can be cleaved under neutral conditions using UV light, a method that preserves the integrity of other acid- or base-labile functionalities within a complex molecule.[1][2]

Core Synthetic Challenges

The synthesis of Z-Thr-onb from L-threonine, while conceptually straightforward, presents several key challenges that must be addressed to ensure high yield and purity:

-

Orthogonal Protection: The primary challenge is the sequential and selective protection of the amino and carboxyl groups of L-threonine. The chosen protecting groups must be stable to the reaction conditions used for their counterpart's installation. The Z-group is stable to the conditions of esterification, and the onb-ester is stable to the conditions of Z-group removal (catalytic hydrogenation).[3]

-

Stereochemical Integrity: L-threonine possesses two chiral centers (at the α- and β-carbons). It is critical that the synthetic pathway does not induce racemization or epimerization at either center. This necessitates the use of mild reaction conditions and carefully selected activating reagents, particularly during the esterification step.

-

Side-Chain Reactivity: The secondary hydroxyl group on the side chain of threonine is a potential site for undesired side reactions, such as O-acylation, during the activation of the carboxyl group. While typically less reactive than the α-amino group, its presence requires careful control of the reaction stoichiometry and conditions. For many syntheses, side-chain protection is necessary, but for this specific target, the synthesis can often be achieved without it, simplifying the overall process.[4][5]

The Core Synthetic Strategy: A Two-Step Pathway

The most reliable and field-validated approach to synthesizing Z-Thr-onb from L-threonine involves a sequential, two-step process. This strategy prioritizes the protection of the more nucleophilic α-amino group first, followed by the esterification of the carboxyl group.

Step 1: N-Terminal Protection – Synthesis of N-Cbz-L-threonine (Z-Thr-OH)

The initial step involves the protection of the α-amino group of L-threonine using benzyl chloroformate (Cbz-Cl), also known as benzyloxycarbonyl chloride. This classic transformation is typically performed under Schotten-Baumann conditions.[6]

Causality Behind the Method: The reaction proceeds in a biphasic system or an aqueous solution maintained at an alkaline pH. The base (e.g., NaOH or NaHCO₃) serves two critical functions: it deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of Cbz-Cl, and it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Performing the reaction at low temperatures (0-5 °C) is crucial to minimize hydrolysis of the Cbz-Cl reagent and to prevent potential side reactions.

// Nodes for Reactants and Intermediates Threonine [label="L-Threonine\n(H₂N-CHR-COOH)"]; Base [label="OH⁻", shape=plaintext]; Deprotonated_Thr [label="⁻H₃N⁺-CHR-COO⁻\n(Zwitterion)"]; Nucleophilic_Amine [label="H₂N-CHR-COO⁻"]; CbzCl [label="Benzyl Chloroformate\n(Cbz-Cl)"]; Tetrahedral_Int [label="Tetrahedral Intermediate"]; Z_Thr_OH [label="Z-Thr-OH\n(Product)"]; Chloride [label="Cl⁻", shape=plaintext];

// Reaction Flow Threonine -> Deprotonated_Thr [label="+ OH⁻", arrowhead=none]; Deprotonated_Thr -> Nucleophilic_Amine [label="Deprotonation", arrowhead=normal]; Nucleophilic_Amine -> Tetrahedral_Int [label="+ Cbz-Cl", arrowhead=normal]; CbzCl -> Tetrahedral_Int [arrowhead=none, style=dashed]; Tetrahedral_Int -> Z_Thr_OH [label="- Cl⁻", arrowhead=normal]; Z_Thr_OH -> Chloride [style=invis]; } Caption: Simplified mechanism of Schotten-Baumann N-protection.

Experimental Protocol: Synthesis of Z-Thr-OH

-

Dissolution: Dissolve L-threonine (1.0 eq) in 1 M sodium hydroxide solution (2.5 eq) and cool the solution to 0 °C in an ice-water bath with vigorous stirring.

-

Reagent Addition: Add benzyl chloroformate (1.1 eq) and 2 M sodium hydroxide solution (1.2 eq) portion-wise and simultaneously over 30-45 minutes, ensuring the temperature is maintained below 5 °C and the pH remains alkaline (pH 9-10).

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC) (Mobile Phase: Chloroform:Methanol:Acetic Acid = 85:10:5).

-

Workup: Once the reaction is complete, wash the aqueous mixture with diethyl ether (2x volume) to remove unreacted Cbz-Cl and benzyl alcohol byproduct.

-

Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 2 M HCl to pH 2-3. A white precipitate of Z-Thr-OH will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethyl acetate/hexane.

| Reagent | Molar Ratio (eq.) | Key Function |

| L-Threonine | 1.0 | Starting Material |

| Sodium Hydroxide | ~3.7 | Base/Deprotonation |

| Benzyl Chloroformate | 1.1 | Protecting Group Source |

| Hydrochloric Acid | As needed | Acidification/Precipitation |

Step 2: C-Terminal Esterification – Synthesis of Z-Thr-onb

The second step is the esterification of the carboxylic acid of Z-Thr-OH with o-nitrobenzyl alcohol. This reaction requires the activation of the carboxyl group to facilitate nucleophilic attack by the alcohol. A classic and effective method is the Steglich esterification using dicyclohexylcarbodiimide (DCC) as the coupling reagent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Causality Behind the Method: DCC is a powerful dehydrating agent that reacts with the carboxylic acid of Z-Thr-OH to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack. DMAP acts as an acyl transfer catalyst; it reacts with the O-acylisourea to form an even more reactive N-acylpyridinium species, which is then readily attacked by the hydroxyl group of o-nitrobenzyl alcohol. This catalytic cycle significantly accelerates the reaction and allows it to proceed at room temperature, which is crucial for preventing racemization. The primary byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Experimental Protocol: Synthesis of Z-Thr-onb

-

Setup: Dissolve Z-Thr-OH (1.0 eq), o-nitrobenzyl alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous Dichloromethane (DCM) or Ethyl Acetate under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 20-30 minutes. A white precipitate (DCU) will begin to form.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC (Mobile Phase: Hexane:Ethyl Acetate = 1:1).

-

Filtration: After completion, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Workup: Combine the filtrates and wash sequentially with 5% aqueous HCl (to remove residual DMAP), 5% aqueous NaHCO₃ (to remove unreacted Z-Thr-OH), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Z-Thr-onb.

| Reagent | Molar Ratio (eq.) | Key Function |

| Z-Thr-OH | 1.0 | Substrate |

| o-Nitrobenzyl Alcohol | 1.2 | Esterifying Alcohol |

| DCC | 1.1 | Coupling/Dehydrating Agent |

| DMAP | 0.1 | Acyl-Transfer Catalyst |

Troubleshooting and Process Optimization

| Issue Observed | Potential Cause(s) | Recommended Solution(s) |

| Step 1: Low Yield of Z-Thr-OH | - Hydrolysis of Cbz-Cl. - Incomplete reaction. | - Maintain temperature strictly at 0-5 °C during addition. - Ensure pH remains consistently alkaline (9-10). - Extend reaction time at room temperature. |

| Step 2: Incomplete Esterification | - Inactive or insufficient coupling reagent. - Steric hindrance. | - Use fresh, high-purity DCC. - Increase reaction time to 24 hours. - Consider alternative coupling reagents like HATU or HBTU, which are often more efficient for hindered couplings.[8] |

| Step 2: Presence of DCU in Final Product | - Incomplete filtration. - DCU solubility in the workup solvent. | - Cool the reaction mixture before filtration to maximize DCU precipitation. - Wash the organic layer with a solvent in which DCU is poorly soluble (e.g., a small amount of acetonitrile) before concentration. |

| Final Product: Low Purity/Side Products | - O-acylation of the threonine side chain. - Racemization during activation. | - Ensure DMAP is used in catalytic amounts only (≤ 0.1 eq). - Avoid high temperatures. - Use coupling reagents known for low racemization rates, such as those based on Oxyma Pure (e.g., COMU).[7] |

Final Product Characterization

The identity and purity of the synthesized Z-Thr-onb should be confirmed using standard analytical techniques.

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Melting Point | Approx. 101-103 °C (for Z-Thr-OH)[9]; specific for Z-Thr-onb |

| ¹H NMR | Peaks corresponding to Z-group, threonine backbone, and o-nitrobenzyl group protons with correct integrations and splitting patterns. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₂₀H₂₂N₂O₇. |

| HPLC Purity | >98% |

Conclusion

The synthesis of Z-Thr-onb from L-threonine is a robust and reproducible process when executed with careful attention to reaction conditions and purification protocols. The two-step pathway, involving a Schotten-Baumann N-protection followed by a DCC/DMAP-mediated esterification, represents a reliable method for obtaining this valuable building block in high purity and yield. The strategic choice of orthogonal protecting groups ensures its utility in advanced synthetic applications, particularly in the field of peptide chemistry. By understanding the underlying chemical principles and potential pitfalls outlined in this guide, researchers can confidently and efficiently produce Z-Thr-onb for their synthetic needs.

References

- Ynamide Coupling Reagents: Origin and Advances.Accounts of Chemical Research.

- Amino Acid Derivatives for Peptide Synthesis.Various Sources.

- Peptide Coupling Reagents Guide.Sigma-Aldrich.

- Coupling Reagents.AAPPTEC - Peptides.

- Novabiochem® Coupling reagents.Merck.

- Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine.Indian Academy of Sciences.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.

- N-Cbz-L-Threonine | 19728-63-3.ChemicalBook.

- Direct Synthesis of N-Protected Serine- and Threonine-Derived Weinreb Amides.Synlett.

- A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides.Nature Communications.

- N-Benzyloxycarbonyl-L-threonine.CymitQuimica.

- N-Cbz-L-threonine.Splendid Lab Pvt. Ltd..

- O-Benzyl-N-tert-butyloxycarbonyl-L-threonine.The Journal of Organic Chemistry.

- Amino Acid-Protecting Groups.Chemical Reviews.

- Process for producing N-protected amino acid.Google Patents (US8357820B2).

- Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry.Organic Process Research & Development.

- Photocleavable Protecting Groups in Peptide Synthesis.Various Sources.

- CARBOBENZYLOXY-DL-THREONINE AldrichCPR.Sigma-Aldrich.

- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.ResearchGate.

- Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group.Organic Letters.

- Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli.Frontiers in Bioengineering and Biotechnology.

- Protein chemical synthesis by serine and threonine ligation.PNAS.

- p-nitrobenzyl side-chain protection for solid-phase synthesis.Google Patents (US5817758A).

- A Computational Study of a Prebiotic Synthesis of L-Threonine.WSEAS Transactions on Biology and Biomedicine.

- Z-Glu(OtBu)-ONp in Solid-Phase Peptide Synthesis (SPPS).Benchchem Technical Support.

- Purification of Peptides Synthesized with Z-Glu(otbu)-onp.Benchchem Technical Support.

- Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications.PMC.

- Improved acylation of pseudoproline: masked threonine in flow peptide chemistry.ChemRxiv.

- Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli.Frontiers.

- Stereoselective Synthesis of Allo-Threonine and Beta-H-2-Allo-Threonine From Threonine.UQ eSpace.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 4. peptide.com [peptide.com]

- 5. ias.ac.in [ias.ac.in]

- 6. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 7. bachem.com [bachem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. N-Cbz-L-Threonine | 19728-63-3 [chemicalbook.com]

Technical Guide: Orthogonality of Z-Group and o-Nitrobenzyl (ONB) Esters

Executive Summary

In complex organic synthesis and chemical biology, the orthogonality between the Benzyloxycarbonyl (Z or Cbz) group and the o-Nitrobenzyl (ONB) ester is a powerful tool for designing multi-trigger systems. However, this pairing presents a specific "trap" for the unwary chemist: the standard deprotection method for the Z-group (catalytic hydrogenation) is destructive to the ONB group.

This guide delineates the precise mechanistic pathways required to maintain orthogonality. It establishes that while ONB is orthogonal to the acidolytic cleavage of Z, it is not orthogonal to the hydrogenolytic cleavage of Z. Success depends on substituting standard hydrogenation with strong acidolysis (HBr/AcOH or TFMSA).

Mechanistic Foundations

To exploit these groups effectively, one must understand the distinct physics and chemistry driving their cleavage.

The Z-Group (Benzyloxycarbonyl)[1]

-

Structure: Carbamate (for amines) or carbonate/ester (for alcohols/acids).

-

Primary Cleavage Mechanism (Classic): Catalytic Hydrogenolysis (

). The benzyl-oxygen bond is cleaved, releasing toluene and carbamic acid (which decarboxylates). -

Alternative Cleavage (Acidolysis): Strong acids protonate the carbonyl oxygen, facilitating an

-like cleavage of the benzyl cation.-

Reagents: HBr in Acetic Acid, TFMSA (Trifluoromethanesulfonic acid), or HF.

-

The ONB Group (o-Nitrobenzyl)[2]

-

Structure: Ester or Carbamate containing an ortho-nitro substituent.[1][2][3][4]

-

Cleavage Mechanism: Norrish Type II Photochemistry .

-

Key Feature: It is a "caged" reagent, completely stable to most hydrolytic conditions absent light.

The Orthogonality Matrix

The following table summarizes the stability of each group against the deprotection conditions of the other.

| Condition | Target Group | Effect on Z-Group | Effect on ONB Group | Status |

| UV Light (365 nm) | ONB | Stable (Inert chromophore) | Cleaved (Norrish Type II) | ✅ Orthogonal |

| Z | Cleaved (Hydrogenolysis) | Reduced (Nitro | ❌ NON-Orthogonal | |

| HBr / AcOH | Z | Cleaved (Acidolysis) | Stable (Electron-withdrawing | ✅ Orthogonal |

| TFA (Neat) | Boc | Stable | Stable | ✅ Compatible |

The Critical Conflict: Nitro Reduction

The failure point in this system is the use of Hydrogenolysis. Palladium catalysts will reduce the nitro group of the ONB ester to an aniline (amino-benzyl) derivative. This amino-derivative is photochemically inert , effectively "locking" the protecting group on the molecule permanently.

Decision Pathways & Logic

The following diagram illustrates the correct and incorrect workflows for handling a molecule containing both Z and ONB groups.

Figure 1: Decision tree for selective deprotection. Note the "Failure" branch where catalytic hydrogenation destroys the ONB functionality.

Experimental Protocols

Protocol A: Selective Removal of ONB (Preserving Z)

Use this when you need to expose the carboxylic acid while keeping the amine protected.

Reagents:

-

Substrate (Z/ONB protected)

-

Solvent: Methanol (MeOH) or THF/Phosphate Buffer (pH 7.4)

-

Light Source: 365 nm LED or Mercury Arc Lamp (filtered)

Step-by-Step:

-

Preparation: Dissolve the substrate (10–50 mM) in degassed MeOH or a THF/Buffer mix. Note: Degassing prevents oxygen quenching of the triplet state, though ONB is relatively robust.

-

Scavenging (Optional but Recommended): Add 5 equivalents of a scavenger (e.g., semicarbazide hydrochloride) if the resulting nitroso-aldehyde byproduct might react with your released product.

-

Irradiation: Place the vessel 5–10 cm from the 365 nm light source. Stir gently.

-

Monitoring: Monitor by HPLC or TLC. The reaction is usually complete in 10–60 minutes depending on intensity (

is ideal).

-

-

Workup: Evaporate solvent. The Z-group remains 100% intact as it has no chromophore at 365 nm.

Protocol B: Selective Removal of Z (Preserving ONB)

Use this when you need to expose the amine while keeping the ester protected. This replaces the standard hydrogenation method.

Reagents:

-

33% HBr in Acetic Acid (AcOH)

-

Diethyl Ether (cold)

Step-by-Step:

-

Setup: Place the substrate in a round-bottom flask.

-

Acidolysis: Add 33% HBr/AcOH (approx. 5 mL per gram of substrate).

-

Reaction: Stir at room temperature for 30–60 minutes.

-

Precipitation: Pour the reaction mixture into a large excess of ice-cold diethyl ether.

-

Isolation: The product precipitates as the hydrobromide salt (

). Filter and wash with cold ether. -

Validation: NMR should show loss of the Z-aromatic protons (7.3 ppm) but retention of the ONB aromatic protons (distinct doublet/triplet pattern with shifts due to

).

Troubleshooting & Optimization

The "Brown Gunk" Issue (ONB Photolysis)

Problem: Photolysis yields the desired product but also a dark, insoluble precipitate.

Cause: The nitroso-aldehyde byproduct (

-

Dilution: Run the reaction at lower concentrations (<10 mM).

-

Aldehyde Scavengers: Add reagents that react with aldehydes, such as hydroxylamine or semicarbazide, to trap the byproduct as a soluble oxime.

Acid Sensitivity of the ONB Linker

Problem: While ONB is stable to HBr/AcOH, it is not infinitely stable to Lewis acids like

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Z-group stability and cleavage conditions).

-

Klan, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.

- Bochet, C. G. (2002). "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1. (Detailed kinetics of ONB cleavage).

-

Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society.[4] (Foundational context for Z-group acidolysis).

Sources

- 1. figshare.com [figshare.com]

- 2. seas.upenn.edu [seas.upenn.edu]

- 3. mdpi.com [mdpi.com]

- 4. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Thermodynamic Properties of Z-Thr-onb Derivatives: A Technical Guide

Executive Summary

The Z-Thr-onb (N-benzyloxycarbonyl-L-threonine o-nitrobenzyl ester) derivative represents a critical intersection between classical peptide chemistry and modern photopharmacology. While the Z-group (benzyloxycarbonyl) provides robust N-terminal protection stable against mild acidic conditions, the o-nitrobenzyl (ONB) ester moiety introduces a "caged" thermodynamic state. This state is kinetically stable under standard storage but thermodynamically poised for irreversible cleavage upon irradiation at 365 nm.

This guide details the thermodynamic profile, synthesis, and photolytic behavior of Z-Thr-onb. It moves beyond basic characterization to explore the energetic landscapes that dictate its stability, solubility, and quantum efficiency—factors essential for its application in Solid-Phase Peptide Synthesis (SPPS) and spatially resolved drug delivery.

Chemical Identity & Structural Thermodynamics

The thermodynamic behavior of Z-Thr-onb is governed by the interplay between the hydrophobic Z-group, the polar threonine side chain, and the photo-active nitrobenzyl core.

Structural Parameters[1][2]

-

IUPAC Name: o-nitrobenzyl (2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate

-

Molecular Formula: C

H -

Molecular Weight: ~388.37 g/mol

-

Stereochemistry: L-Threonine configuration (2S, 3R) is thermodynamically conserved during esterification if racemization-suppressing additives (e.g., HOBt) are used.

Physicochemical Properties Table

| Property | Value / Range | Thermodynamic Context |

| Melting Point | 108.0°C – 115.0°C (decomp) | Indicates high crystal lattice energy; decomposition at |

| Solubility (High) | DMF, DMSO, EtOAc, THF | Driven by favorable enthalpy of mixing ( |

| Solubility (Low) | Water, Hexanes | Hydrophobic effect dominates; |

| Density | ~1.33 g/cm³ | High packing density typical of nitro-aromatics [3]. |

| LogP (Calc) | ~2.5 – 3.0 | Lipophilic nature facilitates membrane permeability in biological caging applications. |

Critical Note on Isomers: "ONB" strictly refers to o-nitrobenzyl (2-nitrobenzyl) in photocaging contexts. The p-nitrobenzyl (4-nitrobenzyl) isomer is thermodynamically more stable and requires reduction or strong hydrolysis for cleavage. Ensure reagent grade is specifically ortho for photo-applications.

Reaction Thermodynamics: The Photolysis Mechanism

The utility of Z-Thr-onb lies in its photo-isomerization. This is not a simple bond cleavage but a multi-step rearrangement driven by the thermodynamics of the excited state.

The Norrish Type II Mechanism

Upon absorption of a photon (

Thermodynamic Driver: The reaction is driven by the formation of the thermodynamically stable nitroso-benzaldehyde byproduct and the release of the free carboxylic acid (Z-Thr-OH).

Photolysis Pathway Diagram

Figure 1: The irreversible photo-isomerization pathway of Z-Thr-onb. The high energy of the excited state overcomes the activation barrier for H-abstraction.

Quantum Yield ( ) & Kinetics

-

Typical

: 0.13 – 0.65 depending on solvent and -

Kinetic Control: The rate of photolysis (

) correlates with the pKa of the leaving group.[1][2] Since Z-Thr-OH is a weak acid (pKa ~3.6), the release is moderately fast compared to leaving groups like phenols [1]. -

Solvent Effects: Polar solvents stabilize the aci-nitro intermediate, potentially slowing the collapse to product but preventing side reactions.

Synthesis & Purification Protocols

Synthesizing Z-Thr-onb requires balancing thermodynamic control (to ensure esterification) against kinetic instability (thermal decomposition).

Synthesis Workflow (Thermodynamic Control)

Reagents:

-

Z-Thr-OH: N-protected threonine.

-

o-Nitrobenzyl Bromide: Electrophile.

-

Dicyclohexylamine (DCHA): Base to form the carboxylate nucleophile.

-

Solvent: DMF (High dielectric constant promotes

transition state).

Protocol:

-

Activation: Dissolve Z-Thr-OH in DMF. Add 1.0 eq DCHA. Stir at 0°C to form the salt (exothermic,

). -

Coupling: Add 1.1 eq o-Nitrobenzyl bromide dropwise. The reaction is driven by the precipitation of DCHA-HBr salt (Lattice energy gain) or the formation of the stable ester bond.

-

Reaction: Stir at 25°C for 12-18 hours. Do not heat above 50°C to avoid premature degradation [4].

-

Workup: Dilute with EtOAc. Wash with 1N HCl (removes amines), 5% NaHCO

(removes unreacted acid), and Brine. -

Crystallization: Evaporate EtOAc. Recrystallize from MeOH/EtOAc to maximize purity.

Process Flow Diagram

Figure 2: Synthetic route emphasizing thermal control to prevent degradation.

Stability & Storage Recommendations

Understanding the thermodynamic boundaries of Z-Thr-onb is vital for maintaining reagent integrity.

-

Thermal Stability: The compound decomposes near its melting point (~108°C).

-

Protocol: Never dry in an oven >40°C. Use vacuum desiccation at RT.

-

-

Hydrolytic Stability: The ester bond is thermodynamically unstable to hydrolysis (

) but kinetically stable at neutral pH. -

Photostability:

-

Storage: Amber glass vials wrapped in foil.

-

Lab Handling: Use yellow filters (

nm cutoff) for ambient lighting.

-

References

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PubMed Central. Available at: [Link]

-

Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry. PubMed Central. Available at: [Link]

-

Z-L-THREONINE 4-NITROBENZYL ESTER Physical Properties. ChemSRC. Available at: [Link]

- Method for removal of thiol-protecting groups (Patent US4111924A).Google Patents.

-

Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release. University of Pennsylvania. Available at: [Link]

-

Preparation of a new o-nitrobenzyl resin for solid-phase synthesis. PubMed. Available at: [Link]

-

Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Folia - University of Fribourg. Available at: [Link]

Sources

- 1. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. nathan.instras.com [nathan.instras.com]

- 6. folia.unifr.ch [folia.unifr.ch]

- 7. youtube.com [youtube.com]

Literature review of Z-Thr-onb applications in organic chemistry

The following technical guide provides a comprehensive review of Z-Thr-ONB , focusing on its primary identification as the

Executive Summary

Z-Thr-ONB (N-benzyloxycarbonyl-L-threonine N-hydroxy-5-norbornene-2,3-dicarboximide ester) is a specialized "active ester" reagent used primarily in the pharmaceutical synthesis of threonine-containing peptides. Developed to overcome the limitations of classical coupling agents, Z-Thr-ONB is distinguished by its ability to facilitate amide bond formation with minimal racemization and suppression of

Disambiguation Note: While "ONB" is occasionally used as an abbreviation for the o-nitrobenzyl photocleavable group, in the context of "Z-Thr-ONB" within organic synthesis literature, it predominantly refers to the Fujino-Nishimura active ester . The photocleavable derivative is chemically distinct (incompatible with standard Z-group removal via hydrogenolysis due to nitro reduction) and is typically designated as Z-Thr-O-Nb or Z-Thr(Onb).

Chemical Profile & Mechanism[1]

Structural Characteristics[1]

-

Chemical Name:

-Benzyloxycarbonyl-L-threonine -

Components:

-

Protecting Group (Z): Benzyloxycarbonyl (Cbz). Provides stability and is removable via catalytic hydrogenolysis (

) or strong acid (HBr/AcOH). -

Amino Acid: L-Threonine. Contains a secondary hydroxyl group prone to

-acylation or -

Leaving Group (ONB): The

-hydroxy-5-norbornene-2,3-dicarboximide moiety. This bicyclic structure provides steric bulk and electronic activation.

-

Mechanism of Action: The HONB Effect

The utility of Z-Thr-ONB stems from the unique properties of the HONB leaving group. Unlike

The Racemization Suppression Mechanism:

During peptide coupling, oxazolone formation is the primary pathway leading to racemization. The HONB ester reacts rapidly with the amine component, minimizing the lifetime of the activated species and thus reducing the probability of oxazolone formation. Furthermore, the steric bulk of the norbornene system shields the

Figure 1: Aminolysis pathway of Z-Thr-ONB.[1][2] The HONB leaving group facilitates rapid coupling while suppressing competing racemization pathways.

Applications in Drug Development

Solution-Phase Fragment Condensation

In the industrial synthesis of peptide drugs (e.g., GnRH agonists, oxytocin analogs), "fragment condensation" is preferred over step-wise elongation to minimize impurities. Z-Thr-ONB is used to introduce threonine at the C-terminus of a fragment or as a single residue addition.

-

Advantage: The Z-group allows for orthogonal deprotection (hydrogenolysis) relative to acid-labile side-chain protection (e.g., tBu, Boc), enabling precise fragment assembly.

Prevention of O-Acylation

Threonine possesses a side-chain hydroxyl group. When using highly reactive coupling agents (e.g., DCC without additives), there is a risk of

Synthesis of Unnatural Amino Acid Derivatives

Researchers utilize Z-Thr-ONB to incorporate threonine into peptide mimetics or enzyme inhibitors where the stereochemistry of the threonine side chain (two chiral centers) must be rigorously preserved. The mild reactivity profile of the ONB ester is compatible with sensitive functional groups found in pharmacophores.

Experimental Protocols

Synthesis of Z-Thr-ONB Reagent

This protocol describes the preparation of the active ester from Z-Thr-OH.

Materials:

-

Z-Thr-OH (1.0 equiv)

-

HONB (

-hydroxy-5-norbornene-2,3-dicarboximide) (1.1 equiv) -

DCC (Dicyclohexylcarbodiimide) (1.1 equiv)

-

Solvent: THF or Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve Z-Thr-OH (e.g., 10 mmol) and HONB (11 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

-

Activation: Add DCC (11 mmol) to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature and stir overnight (12 hours).

-

Filtration: Filter off the DCU byproduct.

-

Work-up: Concentrate the filtrate in vacuo. Redissolve the residue in Ethyl Acetate (EtOAc).[1]

-

Purification: Wash the EtOAc solution with 5%

, water, and brine. Dry over -

Crystallization: Evaporate the solvent and recrystallize the product from EtOAc/Petroleum Ether or Isopropanol.

-

Target Yield: 80-90%

-

Melting Point: ~108-115°C (decomp).[1]

-

Peptide Coupling with Z-Thr-ONB

Protocol for Z-Thr-Peptide-OR formation:

-

Preparation: Dissolve the amino component (H-Peptide-OR) in DMF. If utilizing a salt form (e.g., HCl salt), add 1.0 equiv of TEA or DIPEA to neutralize.

-

Coupling: Add Z-Thr-ONB (1.1 - 1.2 equiv) to the solution.

-

Reaction: Stir at room temperature. Monitor by TLC or HPLC. Reaction time is typically 4–12 hours.

-

Note: No additional coupling reagents (DCC, EDC) are required.

-

-

Work-up: Dilute with EtOAc, wash with acid/base/brine sequence, and concentrate.

Quantitative Comparison of Active Esters

The following table compares Z-Thr-ONB with other common active esters in terms of reactivity and racemization suppression.

| Feature | Z-Thr-ONB (Fujino) | Z-Thr-OSu (Succinimide) | Z-Thr-OBt (Benzotriazole) |

| Solubility (DMF/THF) | High | Moderate | High |

| Hydrolytic Stability | High | Low (Hydrolyzes easily) | Moderate |

| Racemization Risk | Very Low (<1%) | Low | Low (but risk of N-acyl transfer) |

| Side-Rxn (O-Acylation) | Minimal | Moderate | Low |

| Primary Use Case | Solution Phase / Scale-up | Routine Lab Scale | In situ activation (HBTU/HATU) |

Visualization of Synthesis Workflow

Figure 2: Operational workflow for utilizing Z-Thr-ONB in peptide fragment condensation.

References

-

Fujino, M., et al. (1974). "New active esters of amino acids and their application to peptide synthesis." Chemical and Pharmaceutical Bulletin, 22(8), 1857-1863.

-

Fujino, M., & Kitada, C. (1978). "Method for removal of thiol-protecting groups."[1] United States Patent 4,111,924.

- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text establishing HONB esters in the canon of coupling reagents).

- Kitada, C., et al. (1978). "Synthesis of the Nonacosapeptide Corresponding to the Entire Amino Acid Sequence of Duck -Lipotropin." Chemical and Pharmaceutical Bulletin, 26(2), 585-595. (Demonstrates Z-Thr-ONB utility in complex synthesis).

Sources

Safety Data Sheet (SDS) & Technical Handling Guide: Z-Thr-ONB

The following technical guide details the safety data, handling precautions, and technical specifications for Z-Thr-ONB .

Critical Technical Disambiguation: In peptide synthesis literature, the acronym "ONB" is historically used for two distinct chemical entities. Before proceeding, you must verify which compound you possess, as their handling requirements differ significantly:

-

Z-Thr-O-Nitrobenzyl (Photocleavable):

- -

Z-Thr-ONB (Active Ester):

-

This guide addresses both, with a primary focus on the Nitrobenzyl (Photocleavable) variant due to its specialized handling requirements, while noting specific protocols for the Active Ester where applicable.

Part 1: Chemical Identification & Properties

| Property | Specification (Photocleavable Variant) | Specification (Active Ester Variant) |

| Chemical Name | Z-L-Threonine | Z-L-Threonine |

| Common Abbreviation | Z-Thr-ONB / Z-Thr(ONb) | Z-Thr-ONB / Z-Thr-ONdc |

| CAS Number | 16879-84-8 (Note: Often associated with | Not commonly indexed; refer to component CAS |

| Molecular Formula | ||

| Molecular Weight | ~388.37 g/mol | ~414.41 g/mol |

| Physical State | Crystalline Solid (Pale Yellow) | Crystalline Solid (White to Off-White) |

| Solubility | DMF, DMSO, DCM; Insoluble in Water | DMF, DCM, NMP; Hydrolyzes in Water |

Part 2: Hazard Identification (GHS Classification)

Signal Word: WARNING

Primary Hazards (Both Variants)

-

H317: May cause an allergic skin reaction (Sensitizer).

Specific Hazard Statements

-

Photocleavable Variant (o-Nitrobenzyl):

-

EUH044: Risk of explosion if heated under confinement (Nitro-compounds can be energetic).

-

Light Sensitivity: Not a GHS hazard, but a critical handling constraint.

-

-

Active Ester Variant (Norbornene-imide):

-

EUH014: Reacts violently with water (Hydrolysis releases acidic byproducts).

-

Part 3: Handling & Storage Protocols

3.1 Environmental Control System

The stability of Z-Thr-ONB is compromised by two main factors: Photolysis (for the nitrobenzyl ester) and Hydrolysis (for the active ester).

Protocol A: Light Protection (Crucial for o-Nitrobenzyl)

-

Workspace: All weighing and reaction setups must be performed under Amber Light (wavelength > 500 nm) or in a darkened room with red safety lights.

-

Vessel: Use amber glassware or wrap all reaction vessels in aluminum foil immediately after inspection.

-

Exposure Limit:

minutes of exposure to standard fluorescent lab lighting.

Protocol B: Moisture Protection (Crucial for Active Ester)

-

Atmosphere: Handle under a blanket of dry Nitrogen (

) or Argon ( -

Storage: Store in a desiccator at

. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

3.2 Personal Protective Equipment (PPE)

-

Respiratory: NIOSH N95 or P100 particulate respirator. If handling large quantities (>10g), use a powered air-purifying respirator (PAPR) to prevent sensitization.

-

Dermal: Double-gloving recommended.

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile (Extended cuff, 8 mil).

-

-

Ocular: Chemical splash goggles. Face shield required if working with open powders outside a fume hood.

Part 4: Experimental Workflow & Visualization

4.1 Handling Decision Logic

The following diagram illustrates the decision matrix for handling Z-Thr-ONB based on its chemical identity.

Caption: Decision logic for selecting the correct handling protocol based on the specific "Z-Thr-ONB" variant.

4.2 Emergency Procedures

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact | Wash with soap/water for 15 min. Do NOT use alcohol. | Alcohol may increase permeability of the nitro-compound through the epidermis. |

| Eye Contact | Flush with saline/water for 15 min. | Immediate dilution is critical to prevent corneal clouding from acidic hydrolysis products. |

| Spill (Solid) | Dampen with PEG-400 or inert oil, then wipe. | Avoids dust generation; PEG solubilizes the hydrophobic ester safely. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Risk of aspiration and esophageal burns from hydrolysis. |

Part 5: Technical Application (Peptide Synthesis)

5.1 Mechanism of Action

-

Photocleavage (o-Nitrobenzyl): Upon irradiation with UV light (365 nm), the o-nitrobenzyl group undergoes an intramolecular redox reaction, generating a nitroso-aldehyde and releasing the free carboxylic acid (C-terminus) of the peptide. This allows for spatially resolved deprotection (e.g., in microarray synthesis).

-

Coupling (Active Ester): The

-hydroxy-5-norbornene-2,3-dicarboximide moiety acts as a good leaving group. The amine of the incoming amino acid attacks the carbonyl, displacing the HONB group and forming a peptide bond.

5.2 Disposal Protocols

-

Waste Category: Hazardous Chemical Waste (Halogen-free organic).

-

Deactivation:

-

Active Ester: Treat with 1M NaOH (aqueous) overnight to hydrolyze the ester before disposal.

-

Nitrobenzyl: No specific deactivation required; incinerate via licensed contractor.

-

-

Segregation: Do not mix with strong reducing agents (hydrides) or strong oxidizers.

References

-

Fujino, M., et al. (1974). "A new active ester reagent for peptide synthesis: N-hydroxy-5-norbornene-2,3-dicarboximide." Chemical & Pharmaceutical Bulletin, 22(8), 1857-1863. Link

-

Patchornik, A., et al. (1970). "Photosensitive protecting groups." Journal of the American Chemical Society, 92(21), 6333-6335. Link

-

PubChem. (2025).[1][4][5] "Compound Summary: Z-Threonine derivatives." National Library of Medicine. Link

-

Bachem. (2024). "Handling of Light-Sensitive Amino Acid Derivatives." Bachem Technical Guides. Link

-

Sigma-Aldrich. (2025). "Safety Data Sheet: Z-Amino Acid Derivatives." MilliporeSigma. Link

Sources

- 1. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. download.basf.com [download.basf.com]

- 3. msdspds.castrol.com [msdspds.castrol.com]

- 4. 2-Amino-L-phenylalanine | C9H12N2O2 | CID 53764087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-{[(E)-Amino{[([1,1'-biphenyl]-4-yl)methyl]amino}methylidene]carbamoyl}-L-phenylalanine | C24H24N4O3 | CID 118138501 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Strategic Coupling of Z-Thr-onb in Solid-Phase Peptide Synthesis

Introduction: The Strategic Role of Z-Thr-onb in Advanced Peptide Synthesis

In the intricate landscape of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to achieving high-yield, high-purity target peptides. For complex syntheses, particularly those involving peptides destined for modification or cyclization, the strategic incorporation of amino acids with orthogonal protecting groups is a critical design element. N-α-benzyloxycarbonyl-L-threonine O-(2-nitrobenzyl) ether, or Z-Thr(onb)-OH , is one such specialized reagent.

This technical guide provides a comprehensive framework for the efficient coupling of Z-Thr-onb in standard Fmoc-based SPPS workflows. We will delve into the chemical rationale behind the protocol, provide a detailed step-by-step methodology, and offer field-proven troubleshooting advice to empower researchers in overcoming synthetic challenges. The protocol is designed to be self-validating, incorporating in-process controls to ensure maximal coupling efficiency.

The Chemistry of Z-Thr-onb: A Dual-Protection Strategy

The utility of Z-Thr-onb stems from its unique protecting group scheme, which offers orthogonality to the standard Fmoc/tBu strategy.[1]

-

N-α-Z (Benzyloxycarbonyl) Group: The Z group protects the alpha-amine. Unlike the base-labile Fmoc group, the Z group is stable to the piperidine conditions used for N-terminal deprotection in Fmoc-SPPS. It is typically removed under hydrogenolysis conditions (e.g., H₂/Pd-C), which do not affect acid-labile side-chain protecting groups like tBu, Trt, or Boc. This allows for selective deprotection at the N-terminus if required for specific synthetic strategies.

-

O-onb (ortho-Nitrobenzyl) Group: The onb group protects the hydroxyl side chain of the threonine residue. The onb ether is a well-established photolabile protecting group (PPG).[2] It is stable to both the basic conditions of Fmoc removal and the strongly acidic conditions (e.g., TFA) used for final cleavage and removal of most other side-chain protecting groups.[1][3][4] Its removal is achieved by irradiation with UV light, typically around 350-365 nm.[2][3] This photochemical deprotection offers a highly specific and mild method for unmasking the threonine hydroxyl group at a desired point in the synthesis, for example, prior to on-resin cyclization or side-chain modification.[3]

The combined Z/onb protection scheme provides a powerful tool for chemists to selectively manipulate different parts of a growing peptide chain, enabling the synthesis of complex architectures that would be challenging with standard protecting group strategies.[1][4]

Core Protocol: Coupling Z-Thr-onb via DIC/HOBt Activation

This protocol details the manual coupling of Z-Thr-onb onto a resin-bound peptide with a free N-terminal amine. The method utilizes a diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) activation system, which is a reliable and cost-effective choice that minimizes racemization.[5][6][7][8]

Reagents & Materials

| Reagent/Material | Molarity/Grade | Notes |

| Z-Thr(onb)-OH | Synthesis Grade | Store desiccated. |

| Peptide-Resin | 0.1 - 0.5 mmol/g | With free N-terminal amine, pre-swollen. |

| Diisopropylcarbodiimide (DIC) | Synthesis Grade | Stored under inert gas. |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Prepare fresh solution. |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | |

| Dichloromethane (DCM) | Synthesis Grade | |

| Kaiser Test Kit | N/A | Solutions A, B, and C for monitoring.[9][10] |

| SPPS Reaction Vessel | Appropriate size | With frit and stopcock. |

| Shaker/Vortexer | N/A |

Experimental Workflow Diagram

Caption: Workflow for the coupling of Z-Thr-onb in SPPS.

Step-by-Step Methodology

Note: All operations should be performed in a fume hood. Equivalents (eq.) are calculated based on the initial loading of the resin.

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using a standard protocol (e.g., 20% piperidine in DMF).[11][12][13]

-

Wash the deprotected resin thoroughly to remove all traces of piperidine. A typical wash sequence is: DMF (3x), DCM (3x), DMF (3x).

-

Perform a Kaiser test on a few beads to confirm the presence of a free primary amine (a deep blue color indicates a positive result).[9][14]

-

-

Activation Solution Preparation (Pre-activation):

-

In a separate vial, dissolve Z-Thr(onb)-OH (3.0 eq.) and HOBt (3.0 eq.) in the minimum required volume of DMF.

-

Add DIC (3.0 eq.) to the solution.

-

Allow the activation mixture to react (pre-activate) for 15-20 minutes at room temperature. This step forms the HOBt-ester, which is the active coupling species and helps minimize side reactions.[6][11]

-

-

Coupling Reaction:

-

Drain the final DMF wash from the resin in the reaction vessel.

-

Immediately add the pre-activated Z-Thr-onb solution to the resin.

-

Agitate the mixture at room temperature using a shaker or vortexer.

-

Allow the coupling reaction to proceed for 2 to 4 hours. Due to the steric hindrance of the Z and onb groups, a longer coupling time compared to standard Fmoc-amino acids may be necessary.

-

-

Monitoring for Completion (In-Process Control):

-

Post-Coupling Wash:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution from the vessel.

-

Wash the peptide-resin extensively to remove excess reagents and the diisopropylurea (DIU) byproduct. A recommended wash sequence is: DMF (3x), DCM (3x), DMF (3x).[11]

-

The peptide-resin is now ready for the next cycle of the synthesis.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Positive Kaiser Test after 4 hours | 1. Steric Hindrance: Z-Thr-onb is a sterically demanding amino acid, leading to slow kinetics. 2. Peptide Aggregation: The growing peptide chain may be folding on itself, blocking access to the N-terminal amine. 3. Inefficient Activation: Degradation of coupling reagents (DIC, HOBt). | 1. Double Couple: Drain the reaction mixture, wash the resin with DMF, and repeat the coupling step with a fresh preparation of activated Z-Thr-onb.[15] 2. Change Reagents: For very difficult couplings, switch to a more potent coupling reagent system like HATU or HBTU with DIPEA.[15][16] 3. Increase Temperature: Perform the coupling at a moderately elevated temperature (e.g., 35-40 °C) to disrupt aggregation and improve kinetics.[16] |

| Low Yield of Final Peptide | 1. Incomplete Coupling: Accumulation of deletion sequences from failed Z-Thr-onb coupling. 2. Premature Deprotection: Loss of Z-group during synthesis (unlikely with standard Fmoc chemistry). | 1. Implement Capping: After an unsuccessful or slow coupling, "cap" any unreacted amines by acetylating them with acetic anhydride and a base (e.g., DIPEA in DMF). This prevents the formation of deletion sequences. 2. Confirm Reagent Quality: Ensure all amino acids and reagents are of high quality and stored correctly. |

| Unexpected Side Product in Final Analysis | 1. Racemization: Although minimized by HOBt, some epimerization at the alpha-carbon can occur.[6][8] 2. Side-Chain Reaction: Potential for side reactions if deprotection conditions are not fully orthogonal. | 1. Minimize Pre-activation Time: Do not let the activation mixture stand for excessively long periods before adding it to the resin. 2. Verify Orthogonality: Ensure subsequent deprotection or modification steps are fully compatible with the Z and onb protecting groups. |

Deprotection of Z and onb Groups

A key advantage of this building block is the orthogonal removal of its protecting groups.

-

Z-Group Removal: The benzyloxycarbonyl group is typically cleaved via catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon) in a suitable solvent like methanol or acetic acid. This is usually performed after the peptide has been cleaved from the resin.

-

onb-Group Removal: The ortho-nitrobenzyl ether is cleaved by photolysis. The peptide (either on-resin or cleaved) is dissolved or suspended in a suitable solvent and irradiated with UV light at a wavelength of approximately 350-365 nm.[2][3] The reaction progress should be monitored by HPLC to avoid over-exposure and potential side reactions.

The ability to remove these groups under distinct, non-overlapping conditions grants the synthetic chemist precise control over the modification of the final peptide product.[1][4]

References

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from Aapptec website. [Link]

-

Applied Poly-Peptides. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from Applied Poly-Peptides website. [Link]

-

Kim, J., & Tae, J. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society, 31(9), 2743–2746. [Link]

-

AAPPTEC Peptides. (n.d.). Coupling Reagents. Retrieved from AAPPTEC website. [Link]

-

Dong, V. M., & Le, D. (2017). Solid Phase Synthesis. Journal of Visualized Experiments, (120), e55102. [Link]

-

Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from Gyros Protein Technologies website. [Link]

-

The Organic Chemistry Tutor. (2023, February 1). DCC Coupling With HOBt Activation Mechanism. YouTube. [Link]

-

Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from Peptides website. [Link]

-

Singh, Y., & Singh, J. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6173–6248. [Link]

-

AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTEC website. [Link]

-

Slanina, T., & Branc, M. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(10), 3214–3232. [Link]

-

Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from Mesa Labs website. [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from University of Windsor website. [Link]

-

Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. [Link]

-

Reddit. (2021, May 22). Solid phase peptide synthesis help. r/Biochemistry. [Link]

-

JPT Peptide Technologies. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from JPT Peptide Technologies website. [Link]

-

ResearchGate. (n.d.). Coupling Reagents. Retrieved from ResearchGate. [Link]

-

Beyermann, M., & Bienert, M. (2001). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

ResearchGate. (n.d.). Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. Retrieved from ResearchGate. [Link]

-

University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from University of Leeds website. [Link]

-